2-Bromo-4-chloro-6-[(E)-[(3-chloro-4-fluorophenyl)imino]methyl]-3,5-dimethylphenol
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Overview
Description
2-Bromo-4-chloro-6-[(E)-[(3-chloro-4-fluorophenyl)imino]methyl]-3,5-dimethylphenol is an organic compound that belongs to the class of halogenated phenols
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-6-[(E)-[(3-chloro-4-fluorophenyl)imino]methyl]-3,5-dimethylphenol typically involves multiple steps. One common method includes the following steps:
Reduction: Conversion of the nitro group to an amine.
Bromination and Chlorination: Introduction of bromine and chlorine atoms to the aromatic ring.
Formation of the Imine: Reaction of the amine with an aldehyde to form the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-6-[(E)-[(3-chloro-4-fluorophenyl)imino]methyl]-3,5-dimethylphenol can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The phenolic group can be oxidized or reduced under specific conditions.
Coupling Reactions: Formation of carbon-carbon bonds through reactions like Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-4-chloro-6-[(E)-[(3-chloro-4-fluorophenyl)imino]methyl]-3,5-dimethylphenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-6-[(E)-[(3-chloro-4-fluorophenyl)imino]methyl]-3,5-dimethylphenol involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The imine linkage may also play a role in its reactivity and interaction with biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloro-6-[(E)-[(3-chloro-4-fluorophenyl)imino]methyl]-3,5-dimethylphenol: Characterized by the presence of bromine, chlorine, and fluorine atoms.
2-Bromo-4-chloro-6-[(E)-[(3-chloro-4-methylphenyl)imino]methyl]-3,5-dimethylphenol: Similar structure but with a methyl group instead of a fluorine atom.
2-Bromo-4-chloro-6-[(E)-[(3-chloro-4-ethylphenyl)imino]methyl]-3,5-dimethylphenol: Similar structure but with an ethyl group instead of a fluorine atom.
Uniqueness
The uniqueness of this compound lies in its specific combination of halogen atoms and the imine linkage, which can confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C15H11BrCl2FNO |
---|---|
Molecular Weight |
391.1 g/mol |
IUPAC Name |
2-bromo-4-chloro-6-[(3-chloro-4-fluorophenyl)iminomethyl]-3,5-dimethylphenol |
InChI |
InChI=1S/C15H11BrCl2FNO/c1-7-10(15(21)13(16)8(2)14(7)18)6-20-9-3-4-12(19)11(17)5-9/h3-6,21H,1-2H3 |
InChI Key |
SERBNTGERMSOGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)C)Br)O)C=NC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
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